4-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole
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Overview
Description
4-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole typically involves the introduction of the fluorosulfonyloxy group to the dihydroisoindole framework. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the incorporation of the fluorosulfonyloxy group under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes, utilizing reagents such as sulfuryl fluoride gas or other solid fluorosulfonylating agents. These methods are designed to be scalable and cost-effective, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, which is widely applied in organic synthesis.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild, making the compound versatile for various synthetic applications .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include substituted dihydroisoindoles, oxidized derivatives, and coupled products with various functional groups .
Scientific Research Applications
4-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole has a wide range of scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug discovery.
Chemical Biology: It is used in the study of biological systems and the development of bioactive molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole involves its reactivity with various molecular targets. The fluorosulfonyloxy group can interact with nucleophiles, leading to the formation of new bonds and the modification of molecular structures. This reactivity is harnessed in synthetic applications to achieve desired transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole include other fluorosulfonylated dihydroisoindoles and sulfonyl fluorides. These compounds share structural similarities and exhibit comparable reactivity.
Uniqueness
What sets this compound apart is its specific combination of the fluorosulfonyloxy group with the dihydroisoindole core. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthetic chemistry and beyond .
Properties
IUPAC Name |
4-fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4S/c9-15(12,13)14-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGNOJLTXJWJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)OS(=O)(=O)F)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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